molecular formula C16H21N3O3 B5728724 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No. B5728724
M. Wt: 303.36 g/mol
InChI Key: UQAIUZXLZWUECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, also known as DMTD, is a synthetic compound that has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound may increase the levels of acetylcholine in the brain, leading to enhanced cognitive function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the reduction of oxidative stress, and the modulation of inflammatory responses. Additionally, this compound has been shown to exhibit significant antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol in lab experiments is its ability to inhibit the activity of key enzymes involved in various biological processes. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and their potential therapeutic applications. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, the use of this compound as a tool for studying protein-ligand interactions and enzyme activity may lead to the development of new drugs with enhanced efficacy and specificity.

Synthesis Methods

5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 2,4-pentanedione, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a cyclization reaction using hydrochloric acid and acetic anhydride.

Scientific Research Applications

5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been shown to possess significant antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. In neuroscience, this compound has been found to exhibit neuroprotective effects, suggesting that it may have potential therapeutic applications for the treatment of neurodegenerative diseases. In biochemistry, this compound has been used as a tool to study protein-ligand interactions and enzyme activity.

properties

IUPAC Name

5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-5-3-4-6-12(11)19(21)22/h3-6,13-14,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAIUZXLZWUECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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